![molecular formula C19H27N5O B2443225 N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-TERT-BUTYLBENZAMIDE CAS No. 1448059-87-7](/img/structure/B2443225.png)
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-TERT-BUTYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-TERT-BUTYLBENZAMIDE is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry . This compound is characterized by the presence of a pyrimidine ring substituted with dimethylamino groups and a tert-butylbenzamide moiety.
Preparation Methods
The synthesis of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-TERT-BUTYLBENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with dimethylamine to introduce the dimethylamino groups, followed by coupling with 4-tert-butylbenzamide under appropriate conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-TERT-BUTYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-TERT-BUTYLBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-TERT-BUTYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-TERT-BUTYLBENZAMIDE can be compared with other pyrimidine derivatives, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with applications in cancer therapy.
Nilotinib: A pyrimidine-based drug used for the treatment of chronic myeloid leukemia.
These compounds share a similar pyrimidine core but differ in their specific substituents and pharmacological profiles.
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-19(2,3)14-10-8-13(9-11-14)17(25)21-15-12-20-18(24(6)7)22-16(15)23(4)5/h8-12H,1-7H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVXDYQJGJPEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
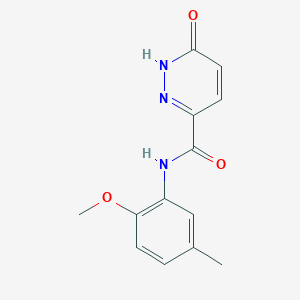
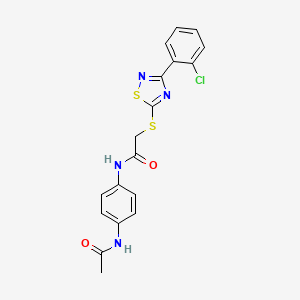
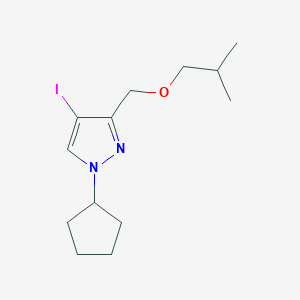
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2443147.png)
![2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2443148.png)
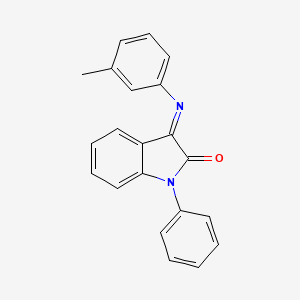
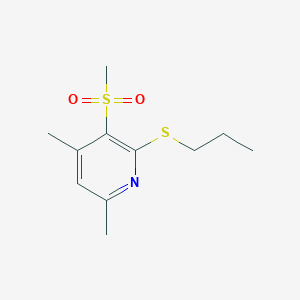
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2443154.png)
![3-Bromo-2-methylthieno[2,3-b]pyridine](/img/structure/B2443155.png)

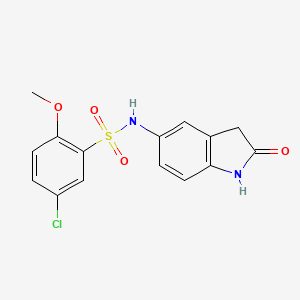
![ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2443160.png)

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2443164.png)
